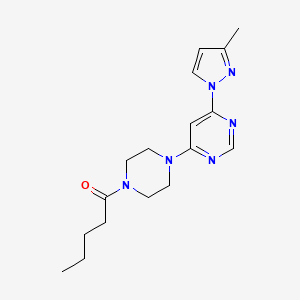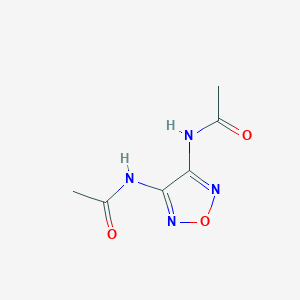![molecular formula C19H26N6O2 B5579846 N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that are known for their complex molecular structures, incorporating elements such as pyrrolidinyl and triazolyl groups. These structures often exhibit interesting chemical and physical properties, making them subjects of study for their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Synthetic pathways for compounds similar to "N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea" often involve multi-step reactions, starting from simpler pyrrolidine and triazole precursors. The synthesis may include steps such as amide bond formation, N-alkylation, and the introduction of isopropyl and dimethylurea groups through specific reagents and catalysts (Uršič et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized by the presence of a pyrrolidinyl backbone attached to a benzoyl group substituted with a 1,2,4-triazole ring. This structure is further modified by isopropyl and dimethylurea groups, contributing to its unique chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to elucidate the structure and confirm the stereochemistry of such compounds (Saito, 1978).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups. The triazole ring, for example, can participate in various nucleophilic and electrophilic substitution reactions, while the pyrrolidinyl group might be involved in ring-opening reactions under specific conditions. The presence of both amide and urea functionalities adds to the complexity of possible chemical transformations (Ornik et al., 1990).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. The presence of both hydrophobic (isopropyl and benzoyl groups) and potential hydrogen-bonding sites (amide and urea functionalities) suggests that this compound might exhibit diverse solubility characteristics in different solvents (Katritzky et al., 1999).
Wissenschaftliche Forschungsanwendungen
Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride This study explores the use of benzoyl-1,2,4-triazole, a component related to the chemical , in esterification reactions. It highlights the effective use of benzoyl-1,2,4-triazole for the protection of acid-sensitive alcohol and polyester synthesis due to its comparable reaction rate to benzoyl chloride and avoidance of acidic by-products (Kohsaka et al., 2018).
Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives This research focuses on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds that include elements similar to the specified chemical. These compounds were evaluated for antimicrobial and antioxidant activity, demonstrating their potential application in pharmacological research (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13(2)16-9-24(10-17(16)22-19(27)23(3)4)18(26)14-5-7-15(8-6-14)25-11-20-21-12-25/h5-8,11-13,16-17H,9-10H2,1-4H3,(H,22,27)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMUJBNAUVAUHI-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)



![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)